![molecular formula C7H7FN2O B6306523 2-Fluoro-5-methylnicotinamide CAS No. 1379014-43-3](/img/structure/B6306523.png)
2-Fluoro-5-methylnicotinamide
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Overview
Description
2-Fluoro-5-methylnicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylnicotinamide typically involves the fluorination of 5-methylnicotinamide. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylnicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
Scientific Research Applications
2-Fluoro-5-methylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of target enzymes, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylnicotinamide
- 2-Fluoro-6-methylnicotinamide
- 2-Fluoro-5-chloronicotinamide
Uniqueness
2-Fluoro-5-methylnicotinamide is unique due to the specific positioning of the fluorine and methyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct physicochemical properties, such as higher lipophilicity and enhanced metabolic stability, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
2-fluoro-5-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGOVXUVPHTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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